N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide” belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid is then treated with triethoxyorthoformate in acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is considered a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile, followed by treatment with triethoxyorthoformate .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide”, also known as “F2823-0331”.
Antileishmanial Activity
F2823-0331 has shown promising antileishmanial activity. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Research indicates that pyrazole derivatives, including F2823-0331, exhibit potent activity against Leishmania strains. These compounds can inhibit the growth of the parasite, making them potential candidates for developing new antileishmanial drugs .
Antimalarial Activity
Malaria, caused by Plasmodium parasites, remains a significant global health challenge. F2823-0331 has demonstrated antimalarial properties, particularly against Plasmodium berghei. Studies have shown that pyrazole derivatives can suppress the growth of malaria parasites, offering a potential pathway for new antimalarial treatments .
Antibacterial Properties
F2823-0331 and its derivatives have been explored for their antibacterial properties. Pyrazole compounds are known to exhibit broad-spectrum antibacterial activity. They can inhibit the growth of various bacterial strains, including drug-resistant ones, making them valuable in the development of new antibiotics .
Antifungal Applications
The antifungal potential of F2823-0331 has also been investigated. Pyrazole derivatives have shown efficacy against a range of fungal pathogens. These compounds can disrupt fungal cell membranes and inhibit their growth, suggesting their use in antifungal drug development .
Antitumor Activity
Research has highlighted the antitumor properties of F2823-0331. Pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. This makes them promising candidates for anticancer therapies, particularly in targeting specific cancer cell lines .
Neuroprotective Effects
F2823-0331 has been studied for its neuroprotective effects. Pyrazole compounds can modulate neurotransmitter levels and protect neurons from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The anti-inflammatory properties of F2823-0331 have been explored in various studies. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes them potential candidates for developing anti-inflammatory drugs for conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
F2823-0331 has demonstrated significant antioxidant activity. Pyrazole compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. This antioxidant property suggests potential applications in preventing and treating conditions associated with oxidative damage .
These diverse applications highlight the potential of F2823-0331 in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!
BMC Chemistry In Vitro Cellular & Developmental Biology - Animal
Mechanism of Action
Target of Action
The primary target of N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide, also known as F2823-0331, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
F2823-0331 interacts with CDK2, inhibiting its activity . This inhibition prevents the progression of the cell cycle, thereby halting cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the cells from dividing and proliferating .
Result of Action
The inhibition of CDK2 by F2823-0331 leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in a decrease in cell proliferation, which can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Future Directions
properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-7-9-15(10-8-13)24-17-16(11-21-24)19(26)23(12-20-17)22-18(25)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRAXWNRCCUCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.